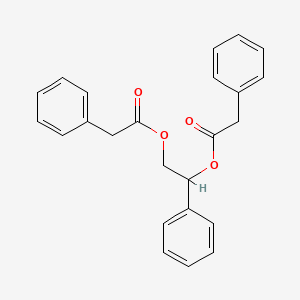
2'-Deoxyinosine-5'-O-monophosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyinosine-5’-O-monophosphorothioate is a nucleoside monophosphate analogue where one of the phosphate oxygen atoms is replaced by sulfur. This modification makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and cellular processes involving nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-O-monophosphorothioate typically involves the phosphorylation of 2’-deoxyinosine with a phosphorothioate reagent. The reaction conditions often include the use of protective groups to ensure selective phosphorylation and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyinosine-5’-O-monophosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to a phosphate analogue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphate analogues.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Deoxyinosine-5’-O-monophosphorothioate has several applications in scientific research:
Chemistry: It is used as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in the study of DNA and RNA synthesis, repair, and regulation.
Medicine: It is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a tool in biotechnology research.
Mécanisme D'action
The mechanism of action of 2’-Deoxyinosine-5’-O-monophosphorothioate involves its interaction with enzymes that recognize nucleoside monophosphates. The sulfur atom in the phosphorothioate group can form disulfide bonds with thiol groups in proteins, affecting enzyme activity. This interaction can inhibit or modulate the function of enzymes involved in nucleotide metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
2’-Deoxyinosine-5’-O-monophosphate: The parent compound without the sulfur modification.
2’-Deoxyadenosine-5’-O-monophosphorothioate: Another nucleoside monophosphate analogue with a similar sulfur modification.
Uniqueness: 2’-Deoxyinosine-5’-O-monophosphorothioate is unique due to the presence of the sulfur atom in the phosphorothioate group, which imparts distinct chemical and biological properties. This modification allows it to act as a competitive inhibitor or regulator of enzymes that interact with nucleoside monophosphates, making it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
771477-45-3 |
|---|---|
Formule moléculaire |
C10H13N4O6PS |
Poids moléculaire |
348.27 g/mol |
Nom IUPAC |
9-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
Clé InChI |
OIMZIMLEKJDIHK-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)


![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)




![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

